molecular formula C9H6ClNO2S B13027951 4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid

4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B13027951
M. Wt: 227.67 g/mol
InChI Key: JFGVSWMTZKHLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core, followed by chlorination and carboxylation steps. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The exact molecular targets and pathways involved can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:

  • 4-chloro-2-methylthieno[3,2-c]pyridine
  • 4-chloro-7-methylthieno[3,2-c]pyridine-2-carboxylic acid

These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H6ClNO2S/c1-4-3-14-7-5(9(12)13)2-11-8(10)6(4)7/h2-3H,1H3,(H,12,13)

InChI Key

JFGVSWMTZKHLNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2C(=O)O)Cl

Origin of Product

United States

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